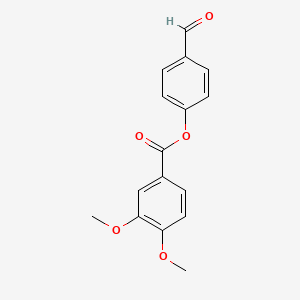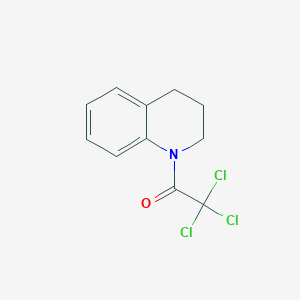![molecular formula C20H19N3OS B5802932 N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea, commonly known as PCTU, is a compound that has been studied for its potential use in scientific research. PCTU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
作用机制
The mechanism of action of PCTU involves its ability to selectively block certain ion channels in cells. Specifically, PCTU has been shown to block the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T-cell activation and proliferation. By blocking this channel, PCTU has been shown to inhibit the activation and proliferation of T-cells.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, PCTU has been shown to have a variety of other biochemical and physiological effects. These effects include its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its ability to modulate the immune response.
实验室实验的优点和局限性
One of the advantages of PCTU is its selectivity for certain ion channels, which makes it a valuable tool for studying their function. However, one limitation of PCTU is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several potential future directions for the study of PCTU. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, PCTU may have potential as a cancer therapy, due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the potential applications of PCTU in these areas.
合成方法
The synthesis of PCTU involves the reaction of 1-phenylcyclopropanamine with 4-phenyl-1,3-thiazol-2-ylmethyl isocyanate. This reaction results in the formation of PCTU as a white solid.
科学研究应用
PCTU has been studied for its potential use in a variety of scientific research applications, including its use as a tool for studying the function of ion channels in cells. PCTU has been shown to selectively block certain ion channels, making it a valuable tool for studying their function.
属性
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-20(11-12-20)16-9-5-2-6-10-16)21-13-18-22-17(14-25-18)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBLARJGXZMKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

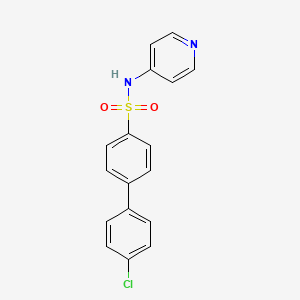
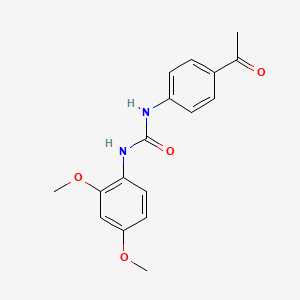
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
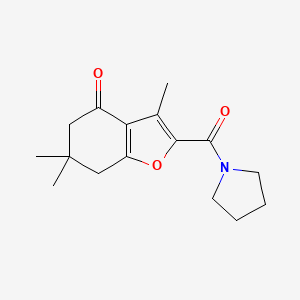
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
